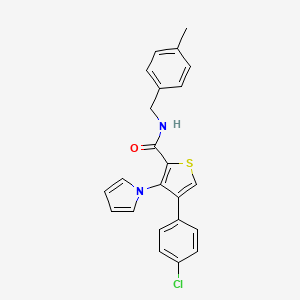
4-(4-chlorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H19ClN2OS and its molecular weight is 406.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(4-chlorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound notable for its diverse biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, while also discussing its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a chlorophenyl group, a methylbenzyl group, and a pyrrole moiety. Its structural complexity contributes to its unique biological activities.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. In particular:
- Activity Against Bacteria : Studies have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness varies based on the specific bacterial strain tested .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest:
- Mechanisms of Action : It may inhibit cancer cell proliferation through the modulation of specific signaling pathways. For instance, compounds with similar structures have shown efficacy in targeting apoptosis-related pathways in cancer cells.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound displays anti-inflammatory properties:
- Inflammatory Pathways : It is believed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
The biological effects of this compound are mediated through interactions with various molecular targets. These include:
- Enzymes : The compound may act as an inhibitor for certain enzymes involved in disease processes.
- Receptors : It could modulate receptor activity, influencing cellular signaling pathways associated with inflammation and cancer progression.
Case Studies
Several studies have explored the biological activity of this compound:
- Antibacterial Screening :
-
Anticancer Activity :
- In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, suggesting potential as a lead compound in cancer therapeutics.
-
Inflammation Models :
- Experimental models indicated that treatment with this compound reduced markers of inflammation in vivo, supporting its potential use in inflammatory diseases.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate to strong against Bacillus subtilis | Effective against multiple cancer cell lines | Reduces inflammatory markers |
| Similar Thiophene Derivative | Variable effectiveness | Moderate inhibition observed | Limited anti-inflammatory effects |
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2OS/c1-16-4-6-17(7-5-16)14-25-23(27)22-21(26-12-2-3-13-26)20(15-28-22)18-8-10-19(24)11-9-18/h2-13,15H,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHODRLYTKYSOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













